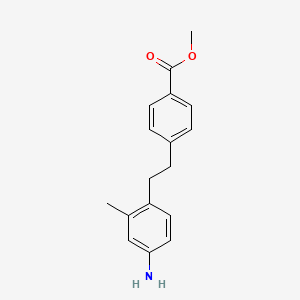

Methyl 4-(4-amino-2-methylphenethyl)benzoate

Description

Methyl 4-(4-amino-2-methylphenethyl)benzoate is a benzoate ester derivative featuring a phenethylamine substituent with an amino group at the para position and a methyl group at the ortho position of the phenyl ring. The benzoate core facilitates hydrogen bonding and lipophilic interactions, while the amino and methyl groups influence solubility, basicity, and biological activity .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

methyl 4-[2-(4-amino-2-methylphenyl)ethyl]benzoate |

InChI |

InChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3 |

InChI Key |

WXELTXDQPCAHCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Conditions and Reagents

Mechanistic Insights :

-

Acid-Catalyzed Pathway : Hydrochloric acid (HCl) protonates the carboxylic acid, enhancing its electrophilicity. Methanol acts as the nucleophile, forming the ester. Temperature and pH control (5–10°C, pH 6–7) minimize side reactions like hydrolysis.

-

Condensing Agents : Carbodiimides (DCC, EDC) or uronium salts (HATU) activate the carboxylic acid, enabling nucleophilic attack by methanol. This method is efficient for sterically hindered substrates.

The introduction of the amino group via reduction of nitro intermediates is a viable route. This method is widely used in pharmaceutical synthesis for installing amines.

Example Protocol

Case Study :

For the synthesis of methyl 3-amino-4-methylbenzoate (a structural analog), nitro ester intermediates are reduced using Raney Ni or Pd/C under hydrogen pressure. This method achieves high yields (>90%) and purity. Applying similar conditions to 4-(4-nitro-2-methylphenethyl)benzoic acid methyl ester could yield the target compound.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation is a versatile method for introducing ester groups. This approach is particularly useful when the benzoate core is synthesized from halogenated intermediates.

Reaction Scheme

Step 1 : Bromination of N-(2-methylphenyl)butanamide to form N-(4-bromo-2-methylphenyl)butanamide (yields >95%).

Step 2 : Carbonylation with CO and methanol in the presence of Pd catalysts (e.g., Pd(OAc)₂) to form the ester.

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 90–160°C | Higher temperatures improve CO uptake |

| Pressure | 2–30 bar CO | Excess CO minimizes side reactions |

| Catalyst Loading | 1–5 mol% Pd | Lower loadings reduce costs |

Key Advantage : This method avoids harsh acidic conditions, making it suitable for sensitive functional groups.

Coupling Reactions for Side-Chain Installation

The phenethyl side chain (2-(4-amino-2-methylphenyl)ethyl) can be introduced via alkylation or cross-coupling reactions.

| Method | Reagents/Conditions | Application Example |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, boronic acid, Na₂CO₃, DME/H₂O | Attaching aryl groups |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Forming C–N bonds |

Hypothetical Synthesis Pathway :

-

Halogenation : Introduce a bromine at the 4-position of methyl benzoate.

-

Cross-Coupling : React with 2-(4-amino-2-methylphenyl)ethylboronic acid to install the side chain.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Esterification | High yield, simple workup | Requires pure starting acid |

| Nitro Reduction | Scalable, well-established procedure | Sensitive to catalyst poisoning |

| Carbonylation | Mild conditions, versatile | High CO pressure required |

| Coupling Reactions | Precise functionalization | Expensive catalysts/reagents |

Challenges and Optimization

-

Steric Hindrance : The bulky phenethyl group may hinder esterification or coupling reactions. Solutions include using polar aprotic solvents (DMF, DMA) or microwave irradiation to enhance reactivity.

-

Amino Group Protection : The free amine may react undesirably. Protection with Boc or Cbz groups during synthesis is advisable.

Industrial and Research Relevance

This compound serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of angiotensin receptor blockers and kinase inhibitors. Its ester functionality allows for selective hydrolysis under mild conditions, making it valuable in multi-step syntheses.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to the corresponding alcohol.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-amino-2-methylphenethyl)benzoate is primarily recognized for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds synthesized from this base have shown enhanced activity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

In one investigation, a series of analogs were synthesized and tested for their efficacy against human cancer cell lines. The study found that modifications to the side chains of the this compound significantly influenced their anticancer properties, with some derivatives showing up to a 50% increase in cytotoxicity compared to the parent compound.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic microorganisms, including bacteria and fungi.

2.1 Mechanism of Action

The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with essential metabolic processes.

Case Study:

In a study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which Methyl 4-(4-amino-2-methylphenethyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific receptors or enzymes, altering their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) Substituents: Piperazine-linked quinoline moiety. Used in drug discovery for kinase inhibition .

Methyl (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)

- Substituents : Ureido and phenylacetamido groups.

- Properties : Increased hydrogen-bonding capacity and moderate lipophilicity (logP inferred from similar ureido derivatives). Synthesized via amide coupling, yielding white solids with confirmed purity by ESI–MS .

Methyl 4-Acetamido-2-hydroxybenzoate

- Substituents : Acetamido and hydroxyl groups.

- Properties : Higher logP than the target compound due to the acetyl group. The hydroxyl group enables intramolecular hydrogen bonding, affecting crystallization .

Methyl 4-Benzyloxy-2-hydroxybenzoate

Physicochemical Properties

Research Findings and Gaps

- Key Insights: Substituents like amino groups enhance aqueous solubility under acidic conditions (via protonation), whereas benzyloxy or acetyl groups increase lipophilicity . Hydrogen-bonding patterns (e.g., C–H···O in ) are critical for crystallization and stability .

- Unresolved Questions :

- Experimental determination of the target compound’s logP, pKa, and biological activity is needed.

- Comparative studies on piperazine vs. phenethylamine substituents could elucidate structure-activity relationships .

Biological Activity

Methyl 4-(4-amino-2-methylphenethyl)benzoate, also known as a derivative of benzoic acid, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its structural features that contribute to its interaction with biological systems, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features an amine group which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; slightly soluble in water |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways involved in cellular responses.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that are crucial for various metabolic processes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Studies

Research has demonstrated the following biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially providing relief in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an effective antimicrobial agent .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM, indicating its potential use as an anticancer drug .

- Inflammation Model Studies : Research conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation, supporting its use in inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.